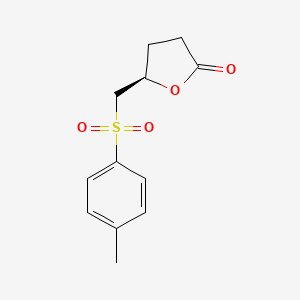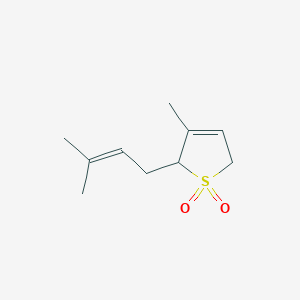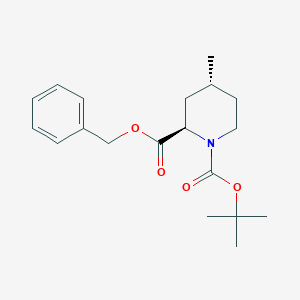
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate is a complex organic compound that features a benzyl group, a piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of amino alcohols.
Introduction of the Boc Protecting Group: The Boc group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The piperidine ring can be reduced to form various substituted piperidines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic or basic conditions depending on the desired substitution.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Substituted piperidines.
Substitution: Various functionalized piperidine derivatives.
Scientific Research Applications
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The benzyl group can participate in π-π interactions, enhancing binding affinity to certain targets. The piperidine ring can act as a scaffold for further functionalization, enabling the compound to interact with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-boc-piperidine-2-carboxylate
- Benzyl N-boc-4-methyl-piperidine-2-carboxylate
- Benzyl N-boc-4-ethyl-piperidine-2-carboxylate
Uniqueness
Benzyl (+/-)-trans-N-boc-4-methyl-piperidine-2-carboxylate is unique due to the presence of the trans configuration and the specific substitution pattern on the piperidine ring. This configuration can lead to distinct stereochemical properties and reactivity compared to its cis or unsubstituted counterparts.
Properties
Molecular Formula |
C19H27NO4 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,4R)-4-methylpiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H27NO4/c1-14-10-11-20(18(22)24-19(2,3)4)16(12-14)17(21)23-13-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3/t14-,16-/m1/s1 |
InChI Key |
GMZPZDIZYAVNKA-GDBMZVCRSA-N |
Isomeric SMILES |
C[C@@H]1CCN([C@H](C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CCN(C(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


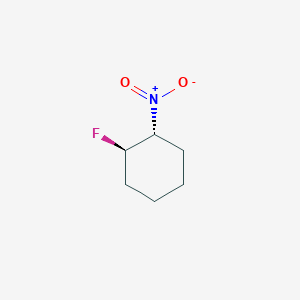
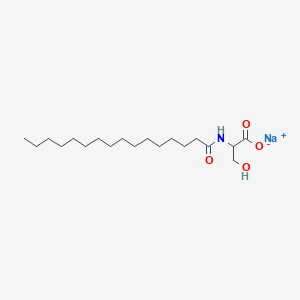


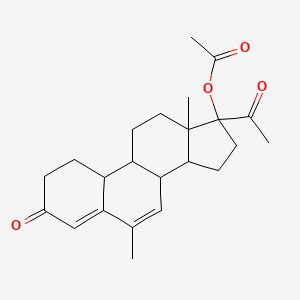

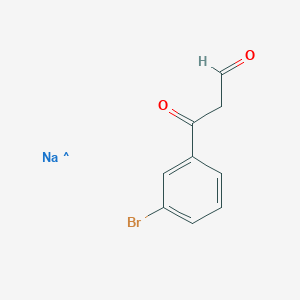
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
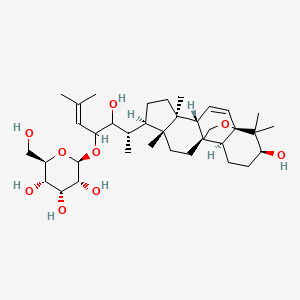

![3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride](/img/structure/B13402742.png)
